molecular formula C13H24N2O2 B1480072 3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2098038-38-9

3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B1480072
CAS No.: 2098038-38-9
M. Wt: 240.34 g/mol
InChI Key: ADGNGRSYDBJVJF-UHFFFAOYSA-N
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Description

3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c14-7-4-12(17)15-8-11(9-16)13(10-15)5-2-1-3-6-13/h11,16H,1-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGNGRSYDBJVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC2CO)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one is a complex organic compound that belongs to the class of azaspiro compounds. Its unique structure, featuring an amino group and a hydroxymethyl group attached to a spirocyclic framework, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name3-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-one
Molecular FormulaC_{10}H_{18}N_{2}O_{2}
CAS Number2098038-38-9
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can act as a nucleophile, participating in biochemical reactions that modulate enzyme activity or receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors, altering their activity and influencing physiological responses.

Biological Activity Studies

Recent studies have investigated the biological activities associated with compounds similar to this compound.

Anticancer Activity

A study explored the anticancer potential of new derivatives based on azaspiro structures against various cancer cell lines, including HepG2 (liver), PC3 (prostate), and HCT116 (colorectal) cells. Some derivatives exhibited moderate to high inhibition rates against these cell lines, indicating potential therapeutic applications in oncology .

Antimicrobial Activity

Another research effort synthesized Mannich bases from related azaspiro compounds and evaluated their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, suggesting that modifications to the spirocyclic structure could enhance biological efficacy .

Case Studies

Case Study 1: Anticancer Activity Assessment
A series of azaspiro derivatives were tested for their cytotoxic effects on cancer cell lines. The study reported that certain modifications in the structure led to increased potency against HepG2 cells, with IC50 values indicating effective concentration levels for therapeutic use .

Case Study 2: Antimicrobial Evaluation
Research focused on synthesizing Mannich bases from azaspiro frameworks revealed promising antimicrobial effects against common pathogens. The study highlighted that compounds with specific functional groups showed higher activity, paving the way for further development in antimicrobial therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

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